Lipophilicity Comparison with Methylthio Analogs
The target compound exhibits a PubChem‑computed XLogP3‑AA of 5.1 [1]. By contrast, the widely used 6‑(methylthio)purine analog (CAS 50‑66‑8, often used as a fragment‑level MTH1 probe) shows a computed XLogP3‑AA of 1.8 [2]. This 3.3–log‑unit increase translates to an approximately 2000‑fold increase in theoretical octanol‑water partition coefficient, indicative of substantially greater membrane permeability potential [1][2]. The higher lipophilicity may be advantageous for crossing cellular membranes in intact‑cell assays but also requires different solubilization strategies during assay preparation.
Δ = +3.3
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 6‑(Methylthio)purine (CAS 50‑66‑8) = 1.8 |
| Quantified Difference | ΔXLogP = +3.3 (≈2000‑fold theoretical P increase) |
| Conditions | PubChem XLogP3‑AA v3.0 computational prediction |
Why This Matters
The dramatic lipophilicity difference necessitates distinct solubilization and assay‑format choices; selecting the unqualified “methylthio” analog risks compound precipitation and false‑negative results in cellular assays.
- [1] PubChem Compound Summary CID 280445. XLogP3‑AA value for 6‑[(diphenylmethyl)sulfanyl]‑9‑(pyrrolidin‑1‑yl)‑9H‑purine. View Source
- [2] PubChem Compound Summary CID 2724390. XLogP3‑AA value for 6‑(methylthio)purine. View Source
